molecular formula C21H19N3OS3 B2484061 2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1797587-11-1

2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

Cat. No.: B2484061
CAS No.: 1797587-11-1
M. Wt: 425.58
InChI Key: LECLKQZPHAQJKS-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a multifaceted organic compound primarily used in chemical research and applications. Its unique structure, composed of thiazole and benzothiazole rings, lends itself to various chemical properties and reactions, making it a valuable molecule in multiple fields.

Mechanism of Action

Mode of Action

It has been suggested that it may interact with its targets through a process known as excited state intramolecular proton transfer (esipt), which results in a dual fluorescence emission .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential interaction with multiple targets. The exact pathways and their downstream effects are yet to be determined .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

It has been reported that the compound exhibits good thermal and electrochemical stability .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s fluorescence properties may be affected by its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is synthesized through a series of nucleophilic substitution reactions. The initial step often involves the reaction of benzothiazole-2-thiol with a halogenated acetamide derivative under basic conditions, typically employing a polar aprotic solvent like dimethyl sulfoxide. The subsequent steps may include purification through recrystallization or chromatography to achieve a high-purity product.

Industrial Production Methods: Industrial production, if scaled, would require optimizing the synthetic route for yield and efficiency. Large-scale synthesis might involve batch reactors and continuous flow systems, coupled with stringent quality control processes to ensure consistency and purity. Common reagents would be sourced from industrial suppliers, and reaction conditions would be meticulously monitored to maintain safety and product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide undergoes several types of reactions, including:

  • Oxidation: Often leading to the formation of sulfoxides or sulfones.

  • Reduction: Potentially yielding thiol derivatives or other reduced forms.

  • Substitution: Both electrophilic and nucleophilic substitution reactions, which can modify its thiazole and benzothiazole rings.

Common Reagents and Conditions:
  • Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

  • Reduction: : Commonly involves metal hydrides like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Diverse reagents ranging from alkyl halides for alkylation to acyl chlorides for acylation.

Major Products:
  • Sulfoxides and sulfones from oxidation.

  • Thiols and related derivatives from reduction.

  • Various substituted analogs from substitution reactions, potentially altering the pharmacological or chemical properties.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for developing more complex molecules, including pharmaceuticals and polymers.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a candidate molecule in drug discovery programs, particularly for its ability to interact with specific biological pathways.

Industry: Utilized in materials science for developing novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Unique Characteristics: Compared to other thiazole and benzothiazole derivatives, 2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is notable for its dual thiazole-thiazole linkage, providing a unique framework for chemical reactions and biological interactions.

List of Similar Compounds:
  • 2-(Benzothiazol-2-ylthio)acetamide

  • 2-(Thiazol-2-ylthio)acetamide

  • N-(4-Methyl-2-thiazolyl)methylacetamide

  • N-(o-Tolyl)thiazol-5-ylmethylacetamide

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS3/c1-13-7-3-4-8-15(13)20-23-14(2)18(27-20)11-22-19(25)12-26-21-24-16-9-5-6-10-17(16)28-21/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECLKQZPHAQJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CSC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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